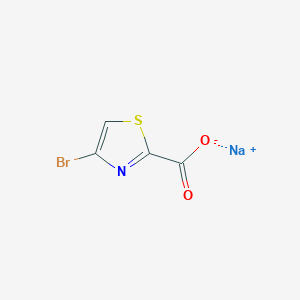

Sodium 4-bromothiazole-2-carboxylate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-bromo-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S.Na/c5-2-1-9-3(6-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVQTLLVSUJHDM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=O)[O-])Br.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrNNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172596-90-4 | |

| Record name | sodium 4-bromo-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 4 Bromothiazole 2 Carboxylate and Its Derivatives

Fundamental Approaches to Thiazole (B1198619) Ring Construction

The construction of the thiazole core is the initial and most crucial phase in the synthesis of sodium 4-bromothiazole-2-carboxylate. Classical and modern synthetic methods are employed to build this heterocyclic system, each with its own advantages in terms of yield, scalability, and substituent tolerance.

Hantzsch Cyclization and its Variants

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.com In the context of synthesizing 4-bromothiazole-2-carboxylate, a common strategy involves the reaction of ethyl bromopyruvate with thiourea (B124793). This specific application of the Hantzsch synthesis does not directly yield the target compound but rather a key intermediate, ethyl 2-aminothiazole-4-carboxylate.

The reaction proceeds through the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. While the classical Hantzsch synthesis is robust, variants have been developed to improve yields and expand the substrate scope. These can include the use of microwave irradiation to accelerate the reaction or employing acidic conditions, which can influence the regioselectivity of the cyclization with unsymmetrical thioamides. rsc.org For instance, one reported synthesis of 2-Bromo-4-thiazolecarboxylic acid starts with the solvent-free reaction of thiourea and ethyl bromopyruvate to form ethyl 2-aminothiazole-4-carboxylate, which is then converted to the target molecule in subsequent steps. guidechem.com

Table 1: Hantzsch Cyclization for Thiazole Precursor Synthesis

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Ethyl bromopyruvate | Thiourea | Ethyl 2-aminothiazole-4-carboxylate | Solvent-free | guidechem.com |

| Ethyl 3-bromopropanoate | Thiourea | 2-Amino-4-thiazolecarboxylic acid ethyl ester | Reflux at 120°C | guidechem.com |

Multicomponent Reactions for Substituted Thiazole Formation

Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of highly substituted thiazoles in a single step, thereby reducing the number of synthetic operations and purification stages. These reactions combine three or more starting materials in a one-pot fashion to generate complex products. While a specific MCR for the direct synthesis of 4-bromothiazole-2-carboxylate is not prominently documented, the principles of MCRs are applicable to the synthesis of a wide array of thiazole derivatives.

For example, a copper-catalyzed multicomponent Diels-Alder reaction has been developed for the synthesis of diverse spirotetrahydrocarbazoles, demonstrating the power of MCRs in constructing complex heterocyclic systems. beilstein-journals.org The general approach for thiazole synthesis via MCRs often involves the in-situ generation of reactive intermediates that then cyclize to form the desired heterocyclic ring.

Regioselective Functionalization Methodologies

Once the thiazole ring is formed, the introduction of the bromo and carboxylate groups at the desired positions is achieved through regioselective functionalization. The electronic properties of the thiazole ring dictate the positions most susceptible to electrophilic and nucleophilic attack, guiding the synthetic strategy.

Targeted Bromination and Halogenation of Thiazole Rings

The introduction of a bromine atom at the 4-position of the thiazole ring is a key step. The regioselectivity of bromination is influenced by the existing substituents on the ring and the reaction conditions. For the synthesis of 4-bromothiazole-2-carboxylate, a common precursor is a 2-aminothiazole (B372263) derivative, which is then subjected to a Sandmeyer-type reaction.

In a typical procedure, the 2-amino group of ethyl 2-aminothiazole-4-carboxylate is diazotized, usually with a nitrite (B80452) source in the presence of a strong acid. The resulting diazonium salt is then treated with a bromide source, such as copper(I) bromide, to introduce the bromine atom at the 2-position. However, to obtain the 4-bromo isomer, alternative strategies are required. One such strategy involves a "halogen dance" rearrangement, where a protected 5-bromothiazole (B1268178) rearranges to the 4-bromo isomer under the influence of a strong base. nih.gov

Another approach involves the direct bromination of a pre-functionalized thiazole. For instance, the treatment of a ketone with N-bromosuccinimide (NBS) can generate an α-bromoketone in situ, which can then be used in a Hantzsch synthesis. nih.gov For the synthesis of ethyl 2-bromothiazole-4-carboxylate from its 2-amino precursor, a diazotization reaction is employed. In one method, 2-amino-4-thiazolecarboxylic acid ethyl ester is treated with sodium nitrite and hydrobromic acid in dimethyl sulfoxide (B87167) to yield the desired 2-bromo product. guidechem.com It is important to note that direct electrophilic bromination of the thiazole ring typically occurs at the 5-position due to its higher electron density, making the synthesis of 4-bromo derivatives more challenging and often requiring multi-step procedures.

Table 2: Bromination Strategies for Thiazole Derivatives

| Starting Material | Reagents | Product | Key Feature | Reference |

| 2-Amino-4-thiazolecarboxylic acid ethyl ester | NaNO₂, HBr, DMSO | Ethyl 2-bromothiazole-4-carboxylate | Diazotization-bromination | guidechem.com |

| Protected 5-bromothiazole | Strong base (e.g., LiNPr₂) | Protected 4-bromothiazole (B1332970) | Halogen dance rearrangement | nih.gov |

Strategic Introduction of the Carboxylate Moiety

The introduction of the carboxylate group at the 2-position of the thiazole ring can be achieved either during the ring formation or by functionalization of a pre-existing thiazole.

A powerful method for introducing a carboxyl group is through carbonylation reactions. This often involves the use of a transition metal catalyst, such as palladium, to insert carbon monoxide into a carbon-halogen or carbon-metal bond. For instance, a 2-bromothiazole (B21250) derivative can undergo a palladium-catalyzed carbonylation reaction in the presence of an alcohol to yield the corresponding ethyl ester.

Another approach involves a halogen-metal exchange followed by quenching with a source of carbon dioxide, such as dry ice. For example, 2-bromothiazole can be treated with a strong base like n-butyllithium to form the 2-lithiated thiazole, which then reacts with CO₂ to give thiazole-2-carboxylic acid after acidic workup. researchgate.net This method has been applied in an industrialized process for the preparation of thiazole-2-methanamide from 2-bromothiazole, where a carbonyl insertion is a key step. google.com

In many synthetic routes towards 4-bromothiazole-2-carboxylate, the carboxylate group (often as an ester) is incorporated from the start of the synthesis. For example, the use of ethyl bromopyruvate in the Hantzsch synthesis directly installs an ethoxycarbonyl group at the 4-position of the resulting 2-aminothiazole. Subsequent functionalization then leads to the final product. The final step in the synthesis of the carboxylic acid is typically the saponification of the corresponding ester, for instance, using an alkaline solution to hydrolyze ethyl 2-bromothiazole-4-carboxylate. guidechem.com The resulting carboxylic acid can then be readily converted to this compound by treatment with a sodium base such as sodium hydroxide (B78521) or sodium bicarbonate.

Carboxylic Acid Formation via Halogen-Metal Exchange and Quenching

A key strategy for the synthesis of 4-bromothiazole-2-carboxylic acid, the precursor to the sodium salt, involves the regioselective functionalization of 2,4-dibromothiazole (B130268). The difference in reactivity between the bromine atoms at the C2 and C4 positions of the thiazole ring allows for selective metalation. The C2 position is more electrophilic and therefore more susceptible to nucleophilic attack, while the C4 proton is more acidic, making the C4 position prone to deprotonation or halogen-metal exchange.

The synthesis can be initiated from 2,4-dibromothiazole. Treatment with a strong base, such as n-butyllithium or a Grignard reagent like isopropylmagnesium chloride, at low temperatures preferentially induces a halogen-metal exchange at the more reactive C2 position. The resulting organometallic intermediate can then be quenched with a suitable electrophile to introduce the carboxylic acid functionality. Quenching the lithiated or magnesiated species with carbon dioxide (CO2), either as a gas or in solid form (dry ice), leads to the formation of the corresponding 4-bromothiazole-2-carboxylic acid. Subsequent treatment with a sodium base, such as sodium hydroxide or sodium bicarbonate, would then yield the target compound, this compound.

A closely related and well-documented approach is the synthesis of the corresponding ethyl ester, ethyl 4-bromothiazole-2-carboxylate. This is achieved by reacting 2,4-dibromothiazole with a Grignard reagent followed by quenching with ethyl cyanoformate. This ester can then be hydrolyzed to the carboxylic acid.

Derivatization and Scaffold Expansion via Transition Metal-Catalyzed Coupling Reactions

The presence of the bromine atom at the C4 position of the thiazole ring provides a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in expanding the molecular scaffold and introducing diverse substituents, which is crucial for structure-activity relationship studies in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds. The 4-bromothiazole-2-carboxylate scaffold readily participates in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-bromothiazole derivative with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This methodology is widely used due to the stability and low toxicity of the boron reagents. A variety of aryl, heteroaryl, and vinyl groups can be introduced at the C4 position of the thiazole ring. rsc.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the coupling partners for the 4-bromothiazole derivative. nih.gov These reactions are often characterized by high yields and excellent functional group tolerance. The organozinc reagents can be prepared from the corresponding organic halides, allowing for a broad scope of accessible substituents. nih.govnih.govresearchgate.net

Stille Coupling: In the Stille coupling, an organostannane reagent is coupled with the 4-bromothiazole substrate. nih.gov While organotin compounds are toxic, the Stille reaction is known for its mild reaction conditions and its tolerance of a wide range of functional groups. organic-chemistry.orgthermofisher.com

The following interactive table summarizes representative examples of these palladium-catalyzed cross-coupling reactions on 4-bromothiazole derivatives.

| Coupling Reaction | Coupling Partner | Catalyst | Ligand | Base/Additive | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 | CyJohnPhos | KOAc | 1,4-Dioxane | 4-Aryl-thiazole-2-carboxylate derivative | High |

| Negishi | Alkyl zinc halide | Pd(PPh3)4 | - | - | THF | 4-Alkyl-2,4'-bithiazole derivative | 88-97 |

| Negishi | Aryl zinc halide | Pd(dba)2 | t-Bu3P | - | THF | 4-Aryl-thiazole derivative | Good |

| Stille | Alkynylstannane | Pd(PPh3)4 | - | - | Toluene | 4-Alkynyl-2,4'-bithiazole derivative | 58-62 |

| Stille | Aryl stannane | Pd2(dba)3 | P(o-tol)3 | - | THF | 4-Aryl-thiazole derivative | Moderate-Good |

Other Metal-Catalyzed Transformations for Carboxylate Derivatives

Beyond palladium, other transition metals can also be employed to functionalize the 4-bromothiazole-2-carboxylate core. Iron and nickel catalysts, in particular, have gained prominence as more earth-abundant and cost-effective alternatives to palladium.

Iron-Catalyzed Cross-Coupling: Iron-catalyzed cross-coupling reactions have emerged as a powerful tool for C-C bond formation. These reactions often proceed via a radical mechanism and can be effective for coupling aryl Grignard reagents with alkyl or aryl halides. While specific examples on 4-bromothiazole-2-carboxylate are not abundant in the literature, the general success of iron catalysis with other heteroaryl bromides suggests its potential applicability.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have shown remarkable reactivity in a variety of cross-coupling reactions, often complementing the reactivity of palladium. Nickel catalysis is particularly effective for the coupling of unreactive aryl chlorides and can also be used for the formation of C-N, C-O, and C-S bonds. The application of nickel catalysis to 4-bromothiazole-2-carboxylate derivatives could provide access to a broader range of functionalized products.

Mechanistic Considerations in Synthetic Pathways to 4-Bromothiazole-2-carboxylate Analogues

The synthetic routes to 4-bromothiazole-2-carboxylate and its derivatives are governed by fundamental mechanistic principles. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

In the formation of the carboxylic acid via halogen-metal exchange, the regioselectivity is dictated by the relative reactivity of the C2 and C4 positions of the 2,4-dibromothiazole starting material. The greater electrophilicity of the C2 carbon makes it the preferred site for initial halogen-metal exchange with organolithium or Grignard reagents.

The palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, and Stille) generally proceed through a common catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 4-bromothiazole-2-carboxylate, forming a Pd(II) intermediate. The electron-withdrawing nature of the thiazole ring and the carboxylate group can influence the rate of this step.

Transmetalation: The organic group from the organoboron (Suzuki), organozinc (Negishi), or organotin (Stille) reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The nature of the base (in Suzuki-Miyaura) and the ligands on the palladium catalyst are critical for facilitating this step. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

The electronic properties of the 4-bromothiazole-2-carboxylate substrate play a significant role in each of these steps. The electron-deficient nature of the thiazole ring can facilitate the initial oxidative addition. However, the coordination of the carboxylate group or the thiazole nitrogen to the palladium center could also influence the catalyst's reactivity and stability throughout the catalytic cycle.

Reactivity Profiles and Mechanistic Investigations of 4 Bromothiazole 2 Carboxylate Derivatives

Reactivity of the Bromine Atom on the Thiazole (B1198619) Ring

The bromine atom attached to the C-4 position of the thiazole ring is a focal point for several important synthetic transformations. Its reactivity is modulated by the heterocyclic ring system and the C-2 carboxylate substituent, enabling reactions that are fundamental to the elaboration of the thiazole core.

Halogen-metal exchange is a powerful and widely utilized reaction in organometallic chemistry for the formation of carbon-nucleophiles. wikipedia.org In the context of 4-bromothiazole-2-carboxylate derivatives, this reaction allows for the conversion of the C-Br bond into a C-metal bond, typically involving lithium or magnesium. This transformation is generally conducted at low temperatures (-78 to -100 °C) using organolithium reagents, such as n-butyllithium or tert-butyllithium, to prevent unwanted side reactions with the electrophilic carboxylate group. tcnj.edu

The process involves the reaction of the 4-bromothiazole (B1332970) derivative with an organolithium reagent, leading to the formation of a 4-lithio-thiazole-2-carboxylate intermediate. tcnj.edunih.gov This highly reactive organometallic species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C-4 position. nih.gov A similar transformation can be achieved using Grignard reagents like isopropylmagnesium chloride, which can offer different selectivity and functional group tolerance. nih.gov The resulting organometallic intermediates are pivotal for constructing more complex molecules, serving as versatile building blocks in organic synthesis. nih.gov

| Organometallic Reagent | Electrophile (E+) | Product Structure |

| n-Butyllithium (n-BuLi) | Benzaldehyde (PhCHO) | |

| n-Butyllithium (n-BuLi) | Methyl iodide (CH₃I) | |

| Isopropylmagnesium chloride (i-PrMgCl) / n-BuLi | N,N-Dimethylformamide (DMF) | |

| tert-Butyllithium (t-BuLi) | Water (H₂O) |

Table 1: Examples of Halogen-Metal Exchange Reactions and Subsequent Quenching with Electrophiles.

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atom with a variety of nucleophiles. The thiazole ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the electron-withdrawing carboxylate group at the C-2 position, which stabilizes the negative charge in the intermediate. openstax.org

The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence. libretexts.org A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.orglibretexts.org In the subsequent step, the aromaticity of the ring is restored by the expulsion of the bromide leaving group. This pathway allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles, among others, onto the thiazole core. nih.gov

| Nucleophile | Reaction Conditions | Product Structure |

| Sodium methoxide (B1231860) (NaOMe) | Methanol (MeOH), Heat | |

| Pyrrolidine | Dimethyl sulfoxide (B87167) (DMSO), Heat | |

| Sodium thiophenoxide (NaSPh) | N,N-Dimethylformamide (DMF), Heat | |

| Ammonia (NH₃) | Sealed tube, Heat |

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on a 4-Bromothiazole-2-carboxylate Derivative.

Chemical Transformations of the Carboxylate Functionality

The carboxylate group at the C-2 position is a versatile functional handle that can be readily converted into other functionalities, significantly broadening the synthetic utility of the 4-bromothiazole-2-carboxylate scaffold.

The carboxylate group itself is relatively unreactive towards nucleophiles. However, it can be easily converted into more reactive derivatives, such as esters or amides, through nucleophilic acyl substitution reactions. libretexts.org These reactions typically proceed through a tetrahedral intermediate formed by the addition of a nucleophile to the carbonyl carbon. openstax.org This intermediate then collapses, expelling a leaving group to yield the substituted product. openstax.orgyoutube.com

For instance, the corresponding ethyl ester, ethyl 4-bromothiazole-2-carboxylate, can undergo aminolysis upon reaction with amines to form amides, or be saponified back to the carboxylate salt under basic conditions. evitachem.comuomustansiriyah.edu.iq Conversion to the even more reactive acyl chloride allows for facile reaction with a broader range of weaker nucleophiles, including alcohols and carboxylates, to form esters and anhydrides, respectively. uomustansiriyah.edu.iq

| Starting Material (Derivative) | Nucleophile | Product Structure |

| Ethyl 4-bromothiazole-2-carboxylate | Benzylamine (BnNH₂) | |

| 4-Bromothiazole-2-carbonyl chloride | Ethanol (EtOH) | |

| Ethyl 4-bromothiazole-2-carboxylate | Sodium hydroxide (B78521) (NaOH), then H₃O⁺ | |

| 4-Bromothiazole-2-carbonyl chloride | Ammonia (NH₃) |

Table 3: Examples of Nucleophilic Acyl Substitution Reactions at the C-2 Position.

Advanced Mechanistic Phenomena

Beyond the fundamental reactivity patterns, 4-bromothiazole-2-carboxylate derivatives can participate in more complex, mechanistically intriguing transformations under specific reaction conditions.

The "halogen dance" is an isomerization reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, catalyzed by a strong, non-nucleophilic base. beilstein-archives.orgias.ac.in This phenomenon has been observed in various brominated heterocyclic systems, including thiazoles. nih.govnih.gov

In the context of a 4-bromothiazole-2-carboxylate system where the C-5 position is unsubstituted, treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures can induce a halogen dance. The proposed mechanism involves deprotonation at the most acidic ring position (C-5), followed by a series of halogen-metal exchange steps that ultimately lead to a thermodynamically more stable isomer. beilstein-archives.org For a 4-bromothiazole, this would result in the migration of the bromine atom to the C-5 position, yielding a 5-bromothiazole (B1268178) derivative. This reaction pathway provides a non-intuitive route to regioisomers that might be difficult to access through direct synthesis. nih.gov

| Base | Proposed Intermediate | Final Product |

| Lithium diisopropylamide (LDA) |

Table 4: Proposed Base-Catalyzed Halogen Dance Reaction of a 4-Bromothiazole-2-carboxylate Derivative.

Theoretical Prediction of Reactivity via Frontier Molecular Orbital Analysis

The reactivity of 4-bromothiazole-2-carboxylate derivatives can be effectively rationalized and predicted through the lens of Frontier Molecular Orbital (FMO) theory. This theoretical framework posits that the chemical reactivity of a molecule is primarily governed by the interaction between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies of these orbitals, along with their energy gap (ΔE = ELUMO – EHOMO), provide crucial insights into the molecule's kinetic stability and its propensity to act as an electron donor or acceptor.

The Role of HOMO, LUMO, and the Energy Gap

The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons, thus reflecting its nucleophilicity. Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's capacity to accept electrons, indicating its electrophilicity. A smaller HOMO-LUMO energy gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgmdpi.com

Insights from Computational Studies on Thiazole Derivatives

While specific computational studies exclusively on sodium 4-bromothiazole-2-carboxylate are not extensively available in the public domain, a wealth of information can be gleaned from theoretical investigations on structurally related thiazole and benzothiazole (B30560) derivatives. These studies, often employing Density Functional Theory (DFT), provide valuable data on how different substituents influence the electronic properties and reactivity of the thiazole core.

For instance, studies on various substituted thiazole carboxamide derivatives have shown that the introduction of different functional groups leads to a significant variation in the HOMO-LUMO energy gap. nih.gov This directly impacts the chemical stability and reactivity of these compounds. nih.gov Similarly, research on benzothiazole derivatives has demonstrated that strongly electron-withdrawing groups, such as trifluoromethyl (-CF3), can substantially lower the HOMO-LUMO gap, rendering the molecule more reactive. mdpi.com Conversely, other substituents might lead to a larger energy gap, indicating greater kinetic stability. mdpi.com

The following table summarizes representative data from computational studies on various thiazole derivatives, illustrating the impact of substitution on FMO energies and the energy gap.

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiazole Carboxamide Derivative 2a | -0.197 | -0.079 | 0.118 |

| Thiazole Carboxamide Derivative 2b | -0.211 | -0.070 | 0.141 |

| Thiazole Carboxamide Derivative 2j | -0.223 | -0.075 | 0.148 |

| Benzothiazole Derivative 1 | Not specified | Not specified | 4.73 |

| Benzothiazole Derivative 4 (with -CF3 groups) | Not specified | Not specified | 4.46 |

Data for thiazole carboxamide derivatives are from a study on COX inhibitors nih.gov. Data for benzothiazole derivatives are from a computational study on their potential as antibacterials mdpi.com. Note that the absolute energy values can vary significantly depending on the computational method and basis set used.

This data underscores the principle that the electronic nature of substituents is a key determinant of the frontier orbital energies. For 4-bromothiazole-2-carboxylate, the cumulative electron-withdrawing effect of the bromo and carboxylate groups is anticipated to result in a relatively low-lying LUMO, making the thiazole ring susceptible to nucleophilic attack. The precise energies and the distribution of the HOMO and LUMO across the molecule would dictate the regioselectivity of such reactions.

Furthermore, global reactivity descriptors, which are derived from HOMO and LUMO energies, such as chemical potential, hardness, and electrophilicity index, can provide a more quantitative prediction of reactivity. irjweb.com For example, a higher electrophilicity index for a 4-bromothiazole-2-carboxylate derivative would suggest a greater propensity to react with nucleophiles.

Spectroscopic and Crystallographic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

In ¹H NMR spectroscopy, the parent acid would exhibit two key signals. The most downfield signal, typically found at δ 12.0 ppm or higher, corresponds to the acidic proton of the carboxylic acid group. pressbooks.pubopenstax.org This signal is often broad and its chemical shift is dependent on solvent and concentration. pressbooks.pub The second signal would be a sharp singlet corresponding to the single proton attached to the thiazole (B1198619) ring at the C5 position. Due to the electron-withdrawing nature of the adjacent sulfur atom, the bromine atom, and the carboxyl group, this proton is expected to be deshielded and appear in the aromatic region, likely around δ 8.0-8.5 ppm. Upon conversion to Sodium 4-bromothiazole-2-carboxylate, the highly deshielded carboxylic acid proton signal would disappear from the spectrum, providing clear evidence of salt formation.

In ¹³C NMR spectroscopy, the parent acid is expected to show four distinct signals corresponding to the four carbon atoms in the molecule. The carboxyl carbon (C2-COOH) is the most deshielded, typically appearing in the δ 165-185 ppm range. pressbooks.pubopenstax.org The other three carbons are part of the thiazole ring. The carbon atom double-bonded to both nitrogen and sulfur (C2) would be significantly deshielded. The bromine-substituted carbon (C4) would also have a characteristic chemical shift, while the proton-bearing carbon (C5) would be the most upfield of the ring carbons. Upon formation of the sodium salt, the carboxylate carbon signal would experience a slight shift, which can be diagnostic for the change in the electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-bromothiazole-2-carboxylic acid and its Sodium Salt Predicted values are based on typical chemical shifts for similar functional groups and heterocyclic systems.

| Assignment | Predicted ¹H Shift (ppm) - Acid | Predicted ¹H Shift (ppm) - Salt | Predicted ¹³C Shift (ppm) - Acid | Predicted ¹³C Shift (ppm) - Salt |

|---|---|---|---|---|

| -COOH/-COO⁻ | ~12.0-13.0 (broad s) | Absent | ~165-170 | ~168-175 |

| Thiazole C2 | - | - | ~145-150 | ~145-150 |

| Thiazole C4-Br | - | - | ~120-125 | ~120-125 |

| Thiazole C5-H | ~8.0-8.5 (s) | ~8.0-8.5 (s) | ~115-120 | ~115-120 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For an ionic compound like this compound, electrospray ionization (ESI) is the preferred technique, typically operated in negative ion mode to detect the carboxylate anion.

In negative ion ESI-MS, the primary ion observed would be the 4-bromothiazole-2-carboxylate anion [C₄HBrNO₂S]⁻. Given the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this molecular anion peak would appear as a characteristic doublet with a mass-to-charge ratio (m/z) of approximately 207.9 and 209.9, with nearly equal intensities. This isotopic signature is a definitive indicator for the presence of a single bromine atom in the ion.

Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways of the parent anion. The most common and energetically favorable fragmentation for a carboxylate anion is the neutral loss of carbon dioxide (CO₂, 44 Da). libretexts.orgmiamioh.edu This would result in the formation of a 4-bromothiazolyl anion fragment, which would also exhibit the characteristic bromine isotopic doublet at m/z 163.9 and 165.9. Further fragmentation could involve the cleavage of the thiazole ring, although this would require higher collision energies.

Table 2: Predicted Key Ions in Negative Mode ESI-Mass Spectrometry

| Predicted m/z (⁷⁹Br / ⁸¹Br) | Ion Formula | Designation / Description |

|---|---|---|

| 207.9 / 209.9 | [C₄HBrNO₂S]⁻ | Molecular Anion [M-Na]⁻ |

| 163.9 / 165.9 | [C₃HBrNS]⁻ | [M-Na-CO₂]⁻, Fragment from loss of CO₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be markedly different from that of its parent carboxylic acid, providing clear evidence of salt formation.

The spectrum of 4-bromothiazole-2-carboxylic acid would be characterized by two main features:

A very broad and strong absorption band for the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹. pressbooks.pubopenstax.orgorgchemboulder.com

An intense, sharp absorption for the carbonyl (C=O) stretching vibration, expected in the range of 1690-1760 cm⁻¹. libretexts.org

Upon deprotonation to form the sodium salt, these characteristic carboxylic acid bands are replaced by new, distinct absorptions indicative of the carboxylate group (COO⁻). The O-H stretching band disappears completely. The single C=O stretching band is replaced by two strong bands:

An asymmetric stretching vibration (νₐs) of the COO⁻ group, typically found in the 1510-1650 cm⁻¹ region. 911metallurgist.comacs.org

A symmetric stretching vibration (νₛ) of the COO⁻ group, which appears in the 1280-1440 cm⁻¹ range. 911metallurgist.comacs.org

Other absorptions corresponding to the thiazole ring, such as C=N and C=C stretching vibrations, would be present in both the acid and the salt, likely in the 1600-1450 cm⁻¹ region.

Table 3: Comparison of Characteristic IR Absorption Bands (cm⁻¹) for the Acid and its Sodium Salt

| Vibrational Mode | 4-bromothiazole-2-carboxylic acid (Expected Range) | This compound (Expected Range) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (very broad, strong) | Absent |

| C=O stretch (Carboxylic Acid) | 1690-1760 (strong, sharp) | Absent |

| COO⁻ asymmetric stretch | Absent | 1510-1650 (strong) |

| COO⁻ symmetric stretch | Absent | 1280-1440 (strong) |

| Thiazole Ring stretches (C=N, C=C) | ~1450-1600 | ~1450-1600 |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. wikipedia.orgnih.gov A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

The analysis would first determine the unit cell parameters and the space group in which the compound crystallizes. The resulting electron density map would reveal the exact positions of the sodium, bromine, sulfur, oxygen, nitrogen, and carbon atoms. nih.gov

Key structural features that would be elucidated include:

Anion Geometry: The precise bond lengths and angles of the 4-bromothiazole-2-carboxylate anion would be determined, confirming the planarity of the thiazole ring and the geometry of the carboxylate group.

Sodium Ion Coordination: The coordination environment of the sodium cation would be revealed. In the solid state, sodium ions are typically coordinated by multiple oxygen atoms from neighboring carboxylate groups. It is also possible for the sodium ion to interact with the nitrogen atom of the thiazole ring, leading to the formation of a coordination polymer. researchgate.net The coordination number and geometry (e.g., tetrahedral, octahedral) around the sodium ion would be established.

This detailed structural model is invaluable for understanding the solid-state properties of the compound and serves as the ultimate confirmation of its chemical identity.

Computational and Theoretical Studies on 4 Bromothiazole 2 Carboxylate Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It is widely used to investigate the structure, spectroscopy, and reactivity of heterocyclic systems, including thiazole (B1198619) derivatives. nbu.edu.saresearchgate.netbohrium.com

One of the most powerful applications of DFT in structural elucidation is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. comporgchem.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the isotropic nuclear magnetic shielding tensors, which can be converted into chemical shifts. ruc.dk These calculations are invaluable for assigning experimental spectra, distinguishing between isomers, and refining proposed structures. nih.govnih.gov

The accuracy of DFT-predicted NMR shifts is highly dependent on the choice of the functional and basis set. Studies on various organic molecules, including nitrogen and sulfur-containing heterocycles, have benchmarked numerous combinations. nih.govacs.org For instance, the B3LYP functional combined with a triple-zeta basis set like 6-311+G(2d,p) often provides a good correlation with experimental data, especially when solvent effects are included using a Polarizable Continuum Model (PCM). comporgchem.comruc.dk

In a typical study, the geometry of the molecule is first optimized at a chosen level of theory. Subsequently, a GIAO NMR calculation is performed on the optimized structure to obtain the shielding constants. By calculating the shielding for a reference compound (e.g., tetramethylsilane, TMS) at the same level of theory, the absolute shieldings can be converted to the familiar δ (ppm) chemical shifts for direct comparison with experimental spectra.

Table 1: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Substituted Thiazole Derivative This table is a representative example based on methodologies and data from studies on related heterocyclic compounds.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (B3LYP/6-311G) | Difference (ppm) |

|---|---|---|---|

| C2 (Thiazole) | 168.5 | 170.2 | +1.7 |

| C4 (Thiazole) | 115.3 | 116.1 | +0.8 |

| C5 (Thiazole) | 145.8 | 146.9 | +1.1 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netmdpi.com

DFT calculations are routinely used to determine the energies and spatial distributions of these frontier orbitals. mdpi.comukm.my For thiazole derivatives, the HOMO is often distributed across the π-system of the ring, while the LUMO's location can be influenced by electron-withdrawing substituents. mdpi.comnih.gov In the case of 4-bromothiazole-2-carboxylate, the electron-withdrawing bromine atom and carboxylate group are expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT studies on various thiazole derivatives have shown how different substituents modulate this energy gap and, consequently, the molecule's reactivity. metu.edu.trresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps for a Series of Thiazole Derivatives Calculated by DFT Data compiled from methodologies and findings in studies on analogous compounds. nih.govnih.gov

| Thiazole Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Amino-4-phenylthiazole | -5.65 | -1.21 | 4.44 |

| 2-Nitro-4-phenylthiazole | -6.89 | -3.15 | 3.74 |

| 4-(4-Bromophenyl)-2-mercaptothiazole | -6.11 | -2.05 | 4.06 |

DFT is an essential tool for mapping out potential reaction pathways, providing quantitative data on the thermodynamics (reaction energies, ΔH) and kinetics (activation barriers, Ea) of chemical processes. fz-juelich.deacs.org This is particularly valuable for understanding metabolism, degradation, or synthetic transformations of molecules like 4-bromothiazole-2-carboxylate.

For instance, studies on the metabolic pathways of thiazole-containing drugs catalyzed by cytochrome P450 enzymes have utilized DFT to explore various oxidative reactions such as epoxidation, S-oxidation, and N-oxidation. fz-juelich.deacs.orgnih.gov By calculating the energy profiles for these competing pathways, researchers can predict the most likely metabolic products. These calculations involve locating the transition state (TS) structures for each reaction step and computing their energies relative to the reactants and products. A lower energy barrier indicates a kinetically more favorable pathway. acs.org

Table 3: Example of Calculated Activation Energy Barriers for Competing Metabolic Pathways of a Thiazole Ring System Based on data from quantum chemical studies on thiazole biotransformation. fz-juelich.deacs.orgnih.gov

| Reaction Pathway | Calculated Activation Barrier (kcal/mol) | Kinetic Favorability |

|---|---|---|

| Epoxidation (at C4=C5) | 13.6 | High |

| S-oxidation | 14.6 | Moderate |

| N-oxidation | 17.9 | Low |

Molecular Modeling and Docking Studies for Molecular Recognition Principles

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of molecular recognition. metu.edu.tracs.org

For a molecule like Sodium 4-bromothiazole-2-carboxylate, docking studies could be employed to predict its binding mode within the active site of a target enzyme. The process involves:

Obtaining a high-resolution 3D structure of the target protein, usually from a database like the Protein Data Bank (PDB).

Generating a low-energy 3D conformation of the ligand (e.g., 4-bromothiazole-2-carboxylate).

Using a docking algorithm to systematically sample different positions and orientations of the ligand within the receptor's binding site.

Evaluating each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

Numerous studies have successfully applied this methodology to thiazole derivatives to explore their potential as inhibitors for various enzymes, such as cyclooxygenases (COX), DNA gyrase, and protein kinases. metu.edu.trnih.govresearchgate.net The results of docking simulations provide insights into key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex.

Table 4: Illustrative Molecular Docking Results for Thiazole Carboxamide Derivatives Against a Cyclooxygenase (COX) Enzyme This table is a representative example based on data from studies on related thiazole compounds. metu.edu.tracs.org

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Thiazole Derivative A | -8.5 | Arg120, Tyr355, Ser530 |

| Thiazole Derivative B | -9.2 | Arg120, Tyr385, His90 |

| Thiazole Derivative C | -7.9 | Tyr355, Ser530 |

Quantum Chemical Approaches to Reaction Mechanisms and Intermediates

For reactions involving the thiazole ring, such as nucleophilic substitution or metabolic oxidation, DFT can be used to model the entire potential energy surface. fz-juelich.deacs.org For example, in the biotransformation of a thiazole moiety, calculations can reveal whether a reaction proceeds via a concerted mechanism or a stepwise pathway involving a discrete intermediate. nih.gov The calculated geometries, energies, and electronic structures of these transient species can confirm or refute proposed mechanisms. For instance, in the S-oxidation of a thiazole, calculations can distinguish between a direct oxygen transfer mechanism and one involving a radical intermediate. fz-juelich.de These detailed mechanistic investigations are vital for rationalizing observed product distributions and for predicting potential reactivity and toxicity. acs.orgnih.gov

Applications of 4 Bromothiazole 2 Carboxylate Scaffolds in Advanced Organic and Materials Synthesis

Role as Versatile Building Blocks for Complex Heterocyclic Architectures

Heterocyclic compounds are fundamental to medicinal chemistry and materials science, and the 4-bromothiazole-2-carboxylate core serves as an excellent starting point for their synthesis. wikipedia.org The reactivity of the C4-bromo substituent allows for the strategic introduction of various molecular fragments through metal-catalyzed cross-coupling reactions.

Detailed research has demonstrated the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles starting from 2,4-dibromothiazole (B130268). In a regioselective palladium-catalyzed cross-coupling reaction, an alkyl or aryl substituent can be introduced at the C2 position. Subsequent bromo-lithium exchange at the C4 position, followed by another cross-coupling reaction, yields the target 2,4'-bithiazole (B13848155) structures. This multi-step process highlights the utility of the bromothiazole scaffold in building more elaborate heterocyclic systems with high yields, often ranging from 38% to 82% over two steps.

The carboxylate group at the C2 position adds another layer of versatility. It can be converted into amides, esters, or other functional groups, further expanding the range of possible molecular architectures. For instance, the related 2-aminothiazole-4-carboxylate is frequently used to synthesize complex amides and other derivatives for biological screening. discoveryjournals.orgresearchgate.net This dual functionality—the reactive bromine for carbon-carbon bond formation and the adaptable carboxylate group—positions the 4-bromothiazole-2-carboxylate scaffold as a powerful tool for constructing diverse and complex heterocyclic molecules. researchgate.net

Precursors for the Synthesis of Ligands in Transition Metal Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. The 4-bromothiazole-2-carboxylate structure possesses ideal features for a ligand precursor. The thiazole (B1198619) ring itself contains both nitrogen and sulfur atoms, which are excellent donor sites for coordinating with metal ions. orientjchem.org The carboxylate group provides an additional coordination point, allowing the molecule to act as a bidentate ligand, forming stable chelate rings with a metal center.

When a carboxylic group is attached to the thiazole ring, stable five-membered metallocycles can be formed with transition metals like zinc(II) and copper(II). nih.gov The resulting complexes often adopt specific geometries, such as octahedral or square planar, which are critical for their catalytic activity. nih.gov The bromine atom on the scaffold can be substituted with other functional groups, such as phosphines, which are highly effective in catalysis. For example, chiral bidentate phosphine-thiazole ligands have been used to synthesize iridium complexes that are effective catalysts for homogeneous asymmetric hydrogenation. nih.gov

The coordination chemistry of thiazole-4-carboxylic acid with metals like cobalt, nickel, and copper has been studied, revealing that these ligands can lead to the formation of various polymorphs with distinct structural arrangements. nih.gov Such structural diversity is key to tuning the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic performance in reactions like the aerobic epoxidation of olefins. nih.gov The ability to systematically modify the 4-bromothiazole-2-carboxylate core allows for the rational design of ligands tailored for specific catalytic applications. acs.org

Utility in Chemical Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to generate collections of structurally diverse small molecules. researchgate.net The goal of DOS is to explore a wide range of chemical space to identify novel compounds with desired biological activities. ias.ac.in3wpharm.com The 4-bromothiazole-2-carboxylate scaffold is an excellent starting point for DOS due to its two distinct and orthogonally reactive functional handles.

The key features of this scaffold for DOS are:

The Bromine Atom: Serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Negishi), allowing for the introduction of diverse aryl, alkyl, and alkynyl groups.

The Carboxylate Group: Can be readily converted into a variety of other functional groups. For example, it can be transformed into amides by coupling with a diverse library of amines, or into esters with various alcohols.

By systematically combining different reactions at these two positions, a single starting material can be rapidly elaborated into a large and structurally diverse chemical library. For example, one could perform a Suzuki coupling at the C4 position with 100 different boronic acids and then react the carboxylate group with 100 different amines, theoretically generating 10,000 unique compounds. This approach enables the efficient production of novel molecular entities for high-throughput screening and the discovery of new therapeutic agents.

Specialized Chemical Applications of Related Derivatives (e.g., Corrosion Inhibition Studies)

Derivatives of the thiazole scaffold have found important applications in materials science, particularly as corrosion inhibitors for metals in acidic environments. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. acs.org

The adsorption process is facilitated by several features of the thiazole ring and its substituents:

Heteroatoms: The nitrogen and sulfur atoms in the thiazole ring have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms on the surface. nih.gov

π-Electrons: The aromatic thiazole ring contributes to the adsorption through π-electron interactions with the metal surface.

Functional Groups: The presence of substituents can enhance the inhibition efficiency.

Studies on various thiazole derivatives have shown a direct correlation between inhibitor concentration and inhibition efficiency. For example, azo compounds derived from thiazoles demonstrated increased protection for carbon steel in hydrochloric acid as their concentration was raised from 10 ppm to 50 ppm. nih.gov Similarly, thiadiazole derivatives have shown high inhibition efficiency for mild steel in sulfuric acid, with the efficiency increasing with concentration. acs.org The mode of action is often described as mixed-type inhibition, meaning the compounds inhibit both the anodic and cathodic reactions of the corrosion process. The adsorption of these molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. acs.org

The table below summarizes the corrosion inhibition efficiency of some thiazole derivatives on different metals.

| Derivative | Metal | Corrosive Medium | Max Inhibition Efficiency (%) |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | H₂SO₄ | >90% |

| Azo-thiazole derivative (A1) | Carbon Steel | HCl | 78.2% |

| 4-phenylthiazole derivatives | 304L Stainless Steel | HCl | >90% |

This table is generated based on data from related thiazole derivatives to illustrate the application. nih.govacs.org

These findings underscore the potential of functionalized thiazoles, derivable from scaffolds like 4-bromothiazole-2-carboxylate, in the development of advanced anti-corrosion agents.

Emerging Trends and Future Research Directions in 4 Bromothiazole 2 Carboxylate Chemistry

Development of More Sustainable and Efficient Synthetic Methodologies

In recent years, the principles of green chemistry have gained significant traction in the synthesis of thiazole (B1198619) derivatives, including 4-bromothiazole-2-carboxylates. nih.govresearchgate.netbohrium.com The focus has shifted towards developing methodologies that are not only efficient in terms of yield and reaction time but also environmentally benign. bepls.comtandfonline.com

Key strategies in the development of sustainable synthetic routes include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. bepls.comnih.gov

Ultrasonic Irradiation: Sonochemistry offers an eco-friendly alternative for the synthesis of thiazoles, promoting reactions under solvent-free conditions and often resulting in high purity products with simple workup procedures. tandfonline.com

Green Solvents and Catalysts: The use of environmentally friendly solvents and recyclable catalysts is a cornerstone of green thiazole synthesis. bohrium.combepls.com Research is ongoing to identify and utilize non-toxic, renewable solvents and catalysts that can be easily recovered and reused, minimizing waste generation.

Multi-component Reactions: One-pot, multi-component reactions are being explored to synthesize complex thiazole derivatives in a single step, which improves efficiency and reduces the number of purification steps. bepls.com

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also offer economic advantages by minimizing energy consumption and waste disposal costs. nih.gov

Exploration of Novel Reactivity Pathways and Mechanistic Discoveries

While the Hantzsch thiazole synthesis remains a fundamental method, researchers are actively exploring novel reactivity pathways to access diverse 4-bromothiazole-2-carboxylate derivatives. nih.govnih.gov A deeper understanding of reaction mechanisms is crucial for developing new synthetic strategies and controlling reaction outcomes.

Recent areas of investigation include:

Domino Reactions: These sequential reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient route to complex thiazole-containing molecules. researchgate.net Mechanistic studies, including theoretical calculations, are being employed to elucidate the intricate steps of these transformations. researchgate.net

Catalyst-Free Synthesis: The development of synthetic methods that proceed without the need for a catalyst is a significant step towards more sustainable and cost-effective processes. bepls.com

Novel Cyclization Strategies: Researchers are investigating new ways to construct the thiazole ring, moving beyond traditional methods to discover reactions with unique substrate scopes and functional group tolerances. organic-chemistry.org

The discovery of new reactivity patterns and a thorough understanding of the underlying mechanisms will undoubtedly lead to the synthesis of novel 4-bromothiazole-2-carboxylate analogues with unique properties and applications. purkh.comresearchgate.net

Integration with Automated Synthesis and Flow Chemistry Techniques

The integration of automation and flow chemistry is revolutionizing the synthesis of heterocyclic compounds, including thiazoles. springerprofessional.demdpi.comuc.pt These technologies offer unprecedented control over reaction parameters, leading to improved efficiency, safety, and scalability. mdpi.commdpi.comsci-hub.se

Key advantages of these techniques include:

Rapid Reaction Optimization: Automated systems allow for high-throughput screening of reaction conditions, significantly accelerating the optimization process. nih.gov

Enhanced Safety: Flow reactors, with their small reaction volumes and excellent heat and mass transfer, can safely handle highly reactive intermediates and exothermic reactions. mdpi.com

Increased Efficiency and Yield: Continuous flow processes often lead to higher yields and cleaner reactions compared to batch synthesis, minimizing the formation of byproducts. nih.govspringerprofessional.de

Scalability: Flow chemistry enables seamless scaling from laboratory-scale synthesis to industrial production without the need for extensive re-optimization. mdpi.com

The application of automated synthesis and flow chemistry is expected to play a pivotal role in the rapid discovery and development of new 4-bromothiazole-2-carboxylate derivatives for various applications. nih.gov

Advanced Computational Design for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.netnih.gov In the context of 4-bromothiazole-2-carboxylate chemistry, computational methods are being used to predict molecular properties, guide synthetic efforts, and understand reaction mechanisms.

Current applications of computational design include:

In Silico Screening: Virtual screening of compound libraries allows for the rapid identification of molecules with desired properties, saving time and resources in the early stages of research. mdpi.comnih.govnih.gov

Molecular Docking: This technique is used to predict the binding mode of a ligand to a biological target, providing insights into structure-activity relationships and guiding the design of more potent molecules. nih.govdergipark.org.trsciepub.comimpactfactor.org

Reactivity Prediction: Computational models can be used to predict the reactivity of different positions on the thiazole ring, aiding in the design of selective synthetic transformations. nih.govsemanticscholar.org

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to identify drug candidates with favorable pharmacokinetic profiles early in the development process. nih.gov

The synergy between computational design and experimental synthesis is expected to accelerate the discovery of new 4-bromothiazole-2-carboxylates with tailored properties for specific applications. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing Sodium 4-bromothiazole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of a thiazole precursor followed by carboxylation. For example, bromination of 4-chlorothiazole-2-carboxylate using NaBr in acidic conditions can yield the brominated intermediate. Subsequent hydrolysis under basic conditions (e.g., NaOH) forms the sodium carboxylate salt . Optimization includes:

- Temperature control (50–70°C) to minimize side reactions.

- Use of anhydrous solvents (e.g., THF) to prevent hydrolysis of intermediates.

- Monitoring reaction progress via TLC or LC-MS to identify byproducts.

Table 1 : Example Synthesis Parameters

| Step | Reagents/Conditions | Monitoring Method |

|---|---|---|

| Bromination | NaBr, H2SO4, 60°C | TLC (Rf = 0.3, hexane/EtOAc) |

| Carboxylation | CO2 gas, NaOH, 25°C | pH titration |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies the thiazole ring protons (δ 7.8–8.2 ppm) and carboxylate carbon (δ ~170 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .

- X-Ray Diffraction : Single-crystal analysis with SHELXL software confirms the planar thiazole ring and Br/Carboxylate spatial arrangement .

- IR Spectroscopy : Strong absorption at ~1600 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Br vibration) .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what catalytic systems are effective?

- Methodological Answer : The bromine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Optimized conditions:

- Catalyst: Pd(PPh3)4 (2 mol%) in DMF/water (3:1).

- Base: K2CO3 to maintain solubility of the carboxylate.

- Temperature: 80–100°C for 12–24 hours.

Challenges include competing decarboxylation; using bulky ligands (e.g., XPhos) improves selectivity .

Q. What are the stability profiles of this compound under varying pH and humidity conditions?

- Methodological Answer :

- pH Sensitivity : The carboxylate group hydrolyzes in acidic conditions (pH < 4), regenerating the free acid. Stability is maintained at pH 7–10 .

- Hygroscopicity : The sodium salt absorbs moisture, leading to clumping. Storage under argon in desiccators (with silica gel) is recommended .

Table 2 : Stability Data (Extrapolated from Analogues)

| Condition | Observation | Mitigation Strategy |

|---|---|---|

| pH 3 | Degradation (90% in 24h) | Neutralize before use |

| 70% RH | 5% mass gain in 48h | Anhydrous storage |

Q. How should researchers resolve contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual NaBr) or hydration states. Recommendations:

- Purify via recrystallization (ethanol/water mixture) and confirm purity via elemental analysis (<0.5% halide residuals) .

- Compare solubility in DMSO (high) vs. ether (low) across studies. Use standardized protocols (e.g., USP <921> for solubility testing) .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (classified as irritant) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Neutralize acidic/basic waste before disposal via licensed chemical waste services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.